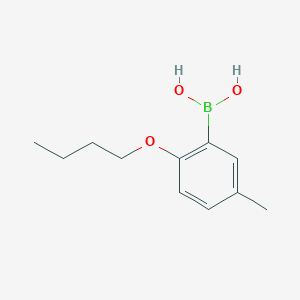

2-Butoxy-5-methylphenylboronic acid

説明

Significance of Boronic Acids in Modern Organic Chemistry

The prominence of boronic acids in contemporary organic synthesis is a testament to their unique combination of reactivity and stability. researchgate.net Initially known for over a century, their widespread application surged with the discovery of their potential in transition-metal-catalyzed reactions. researchgate.net They are now indispensable tools for creating new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in chemical synthesis. researchgate.netchem-soc.si

Boronic acids are most famously utilized as key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds to create biaryl structures, which are common motifs in pharmaceuticals and organic materials. wikipedia.orgresearchgate.netdntb.gov.ua Beyond this, their application extends to a myriad of other transformations, including the Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and olefin arylations. wikipedia.orgdntb.gov.ua

Their versatility is not limited to being mere reactants. Arylboronic acids are also emerging as effective catalysts in their own right. researchgate.netacs.org They can activate hydroxyl groups in alcohols, facilitating dehydrative C-C bond-forming reactions and other substitutions under mild conditions, thus avoiding the need for harsh or strong acids. researchgate.netacs.org This catalytic ability stems from their capacity to form reversible covalent bonds with hydroxyl-containing compounds. researchgate.netacs.org

Table 1: Key Applications of Arylboronic Acids in Organic Synthesis

| Application | Description | Bond Formed | Key Catalyst (if applicable) |

| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid with an organohalide. wikipedia.orgresearchgate.net | C-C | Palladium, Nickel chem-soc.si |

| Chan-Lam Coupling | Reaction of a boronic acid with an N-H or O-H containing compound. wikipedia.org | C-N, C-O | Copper wikipedia.orgchem-soc.si |

| Dehydrative Alkylation | Arylboronic acid-catalyzed C-alkylation using alcohols as electrophiles. researchgate.net | C-C | Arylboronic Acid researchgate.net |

| Ipso-functionalization | Transformation of the C-B bond into C-O, C-N, or C-X (halide) bonds. nih.gov | C-O, C-N, C-X | Metal-free (e.g., graphite-catalyzed) nih.gov |

Compared to many other organometallic reagents, arylboronic acids exhibit a unique set of advantageous properties. They are generally air and moisture-stable solids, which simplifies their storage and handling. researchgate.net This stability, coupled with their relatively low toxicity, makes them more practical and safer for a wide range of laboratory and industrial applications. researchgate.netwiley-vch.de Their ultimate degradation product is boric acid, a benign compound, which positions them as environmentally friendlier or "green" reagents. wiley-vch.de While boronic acids can be unstable under certain reaction or purification conditions, they can be converted into more stable boronic esters, such as pinacol (B44631) esters, to mitigate issues like deboronation. digitellinc.com

Contextualizing 2-Butoxy-5-methylphenylboronic Acid within Arylboronic Acid Derivatives

The specific compound, this compound, is a member of the vast family of substituted arylboronic acids. Its chemical behavior and potential applications are defined by its core structure and the nature of its substituents.

Structurally, this compound is classified as an arylboronic acid. This classification indicates it has a boronic acid group, -B(OH)₂, directly bonded to a carbon atom of an aromatic (phenyl) ring. wiley-vch.de According to IUPAC nomenclature, the term "phenylboronic acid" denotes the base structure. The prefixes "2-Butoxy" and "5-methyl" specify the identity and location of the substituent groups on the phenyl ring, relative to the boronic acid group which is at position 1.

The general structure of a boronic acid is R-B(OH)₂, where 'R' is an organic substituent. wikipedia.org When the 'R' group is an aryl group, like in this case, it falls into the arylboronic acid sub-class. wiley-vch.de

Table 2: Properties of 2-Ethoxy-5-methylphenylboronic Acid (Analogue)

| Property | Value |

| Chemical Formula | C9H13BO3 |

| Molecular Weight | 180.01 g/mol |

| Melting Point | 89-94 °C |

| Boiling Point (Predicted) | 351.9 ± 52.0 °C |

| Flash Point | 166.6 °C |

| Note: Data is for the closely related analogue 2-Ethoxy-5-methylphenylboronic acid as a representative example. echemi.com |

The substituents on the aromatic ring of an arylboronic acid play a critical role in modulating its chemical properties and reactivity. researchgate.netnih.gov These effects are primarily electronic in nature—substituents can either donate or withdraw electron density from the aromatic ring, which in turn influences the boron atom's Lewis acidity and the lability of the carbon-boron bond. mdpi.com

Electron-donating groups, such as the alkoxy (butoxy) and alkyl (methyl) groups present in this compound, increase the electron density on the aromatic ring. chem-soc.simdpi.com An increase in electron density generally increases the pKa of the boronic acid (making it less acidic). mdpi.com In the context of cross-coupling reactions, the effect can be complex. For instance, in some Suzuki-Miyaura reactions, electron-donating groups on the arylboronic acid can accelerate the rate of transmetalation, a key step in the catalytic cycle. nih.gov Conversely, electron-withdrawing groups decrease the pKa (making the boronic acid more acidic) and can also impact reaction rates, sometimes leading to faster decomposition via protodeboronation in the presence of a base. nih.govmdpi.com The interplay of these electronic effects, along with steric factors from the substituents, allows for the fine-tuning of a boronic acid's reactivity for specific synthetic applications. nih.govresearchgate.net

特性

IUPAC Name |

(2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKETUXFNRADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394174 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-72-0 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Butoxy 5 Methylphenylboronic Acid

Reaction Mechanisms in Carbon-Carbon Bond Formation

2-Butoxy-5-methylphenylboronic acid is a versatile reagent for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. Its utility stems from the reactivity of the carbon-boron bond, which can be cleaved under specific conditions to allow the transfer of the 2-butoxy-5-methylphenyl group to another carbon framework. The electron-donating nature of the ortho-butoxy and para-methyl substituents enhances the nucleophilicity of the aromatic ring, influencing the kinetics and pathways of these coupling reactions.

Suzuki-Miyaura Coupling Mechanisms

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing biaryl structures. libretexts.orgtcichemicals.com The reaction of this compound with an organic halide (Ar-X) follows a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu The presence of the bulky ortho-butoxy group on the boronic acid introduces significant steric hindrance, which can impact the efficiency of the coupling and necessitates careful selection of catalysts and ligands. beilstein-journals.org

The general catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step in the cycle. The subsequent transmetalation step involves the transfer of the 2-butoxy-5-methylphenyl group from the boron atom to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the final biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. harvard.edu

Transmetalation is a critical, though mechanistically debated, step in the Suzuki-Miyaura coupling. nih.gov It involves the transfer of the organic moiety from the organoboron species to the palladium(II) complex formed after oxidative addition. rsc.org For this compound, this process requires activation by a base, and two primary mechanistic pathways are widely considered. harvard.edunih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., OH⁻, CO₃²⁻) reacts with this compound to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the 2-butoxy-5-methylphenyl group to the palladium center. harvard.edunih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide with a hydroxide or alkoxide ligand to form a more reactive arylpalladium(II) hydroxo complex (e.g., [ArPd(L)₂OH]). This complex then reacts with the neutral this compound. nih.gov Kinetic studies have suggested that for many systems, particularly in aqueous media, this pathway can be significantly faster than the boronate pathway. nih.govnih.gov

The operative pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands.

| Pathway | Activated Species | Description | Key Intermediate |

|---|---|---|---|

| Boronate Pathway (A) | Organoboron Reagent | The base activates the boronic acid to form a nucleophilic boronate, which then reacts with the Pd(II)-halide complex. harvard.edunih.gov | [ArB(OH)₃]⁻ |

| Oxo-Palladium Pathway (B) | Palladium Complex | The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid. nih.govnih.gov | [Ar'Pd(L)₂OH] |

The choice of catalyst and supporting ligand is crucial for a successful Suzuki-Miyaura coupling, especially when using sterically demanding substrates like this compound. rsc.org Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have proven exceptionally effective in these transformations. nih.gov

These ligands, such as SPhos and XPhos, possess several key features that enhance catalytic activity:

Promotion of Oxidative Addition: Their electron-donating character increases the electron density on the palladium center, facilitating the often rate-limiting oxidative addition of the organic halide.

Stabilization of the Catalyst: The steric bulk of the ligands helps to stabilize the monomeric Pd(0) species, preventing catalyst decomposition and promoting a long-lived, active catalyst.

Facilitation of Reductive Elimination: The bulkiness of the ligands promotes the final reductive elimination step to release the sterically hindered biaryl product. acs.org

Computational and experimental studies have shown that the appropriate ligand can dramatically lower the activation energy for key steps in the catalytic cycle, enabling the coupling of challenging substrates at low catalyst loadings. rsc.orgacs.org

| Ligand | Key Structural Feature | Primary Role in Catalysis | Typical Substrates |

|---|---|---|---|

| SPhos | Dicyclohexylphosphine with a 2',6'-dimethoxybiphenyl backbone. nih.gov | Confers high activity for coupling aryl chlorides and preparing hindered biaryls, often at room temperature. nih.gov | Aryl chlorides, heteroaryl halides, sterically hindered boronic acids. |

| XPhos | Dicyclohexylphosphine with a 2',4',6'-triisopropylbiphenyl backbone. | Highly active for a broad range of substrates, including aryl tosylates and mesylates. | Aryl/vinyl sulfonates, electron-rich and hindered aryl halides. |

| DavePhos | Dicyclohexylphosphine with a 2'-(N,N-dimethylamino)biphenyl backbone. | Effective for a wide variety of cross-coupling reactions at low catalyst loadings. | Aryl chlorides and bromides. |

Transition-Metal-Free C-C Bond Formations

While transition-metal catalysis is powerful, concerns over cost and metal contamination have driven the development of metal-free alternatives for C-C bond formation. nih.govshu.ac.uk Arylboronic acids, including this compound, can participate in these reactions, acting as nucleophiles under specific activating conditions. researchgate.net

In the absence of transition metals, this compound can undergo conjugate addition (a Michael-type reaction) to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net The electron-rich nature of the 2-butoxy-5-methylphenyl group enhances its nucleophilicity, making it suitable for this transformation. The reaction typically requires activation to proceed. This can be achieved through the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which coordinates to the carbonyl oxygen of the enone, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. rsc.org The mechanism is believed to proceed through a cyclic transition state, which facilitates the transfer of the aryl group from the boron to the β-carbon of the unsaturated system. rsc.org

A notable metal-free C-C bond-forming reaction involves the coupling of arylboronic acids with diazo compounds, often generated in situ from precursors like N-tosylhydrazones. shu.ac.ukresearchgate.net This method allows for the formation of a C(sp²)-C(sp³) bond. Two plausible mechanistic pathways have been proposed for this transformation. nih.gov

One pathway involves the direct reaction of the diazo compound with the boronic acid to form a boronate intermediate. This intermediate then undergoes a 1,2-aryl migration, where the 2-butoxy-5-methylphenyl group shifts from the boron atom to the adjacent carbon, displacing the nitrogen gas. Subsequent protodeboronation yields the final coupled product. nih.govshu.ac.uk

An alternative mechanism posits the initial formation of a reactive carbene from the diazo precursor. This carbene then inserts into the carbon-boron bond of this compound, forming a zwitterionic intermediate that rearranges to the same product after protodeboronation. nih.govnih.gov These reactions provide a powerful, metal-free route to complex organic molecules.

Intramolecular Migration from Boron to Carbon

The intramolecular migration of a carbon-based substituent from a boron atom to an adjacent carbon atom is a fundamental process in organoboron chemistry. This rearrangement, often referred to as a 1,2-migration, typically proceeds through the formation of a transient "ate" complex, where the boron atom is tetracoordinated and anionic. The migration is driven by the formation of a more stable product and can be induced by various reagents or conditions, including nucleophiles, electrophiles, or radical species.

One well-established example of this type of migration is the Zweifel olefination . In this reaction, a vinyl boronate complex undergoes a stereospecific 1,2-migration of a group from the boron to the adjacent vinyl carbon. This process is typically initiated by the addition of an electrophile, such as iodine. The mechanism is thought to involve the activation of the double bond by the electrophile, which creates a positive charge or a partial positive charge on the carbon atom, facilitating the migration of a substituent from the electron-rich boronate complex. The reaction proceeds with a defined stereochemistry, often resulting in the formation of Z-alkenes after subsequent elimination. nih.gov

More recent studies have explored radical-induced aryl migrations from boron to carbon. In these reactions, a radical addition to an alkenyl boronate complex generates a radical anion intermediate. This intermediate can then undergo a 1,5-aryl migration from the boron to the carbon-centered radical through a spirocyclic transition state. Density Functional Theory (DFT) calculations have been used to support the proposed mechanisms for these radical aryl migrations. rsc.org

The general steps for an electrophile-induced 1,2-migration can be summarized as follows:

Formation of a tetracoordinated boronate "ate" complex by the reaction of the boronic acid or its ester with a nucleophile.

Activation of a neighboring group (e.g., a vinyl group) by an electrophile.

Intramolecular 1,2-migration of a substituent from the boron atom to the adjacent electrophilically activated carbon.

Subsequent reaction or elimination to yield the final product.

This class of reactions is highly valuable for the stereospecific synthesis of complex organic molecules. researchgate.netnih.gov

Carbon-Heteroatom Bond Formation Mechanisms

The formation of bonds between carbon and heteroatoms using arylboronic acids is a cornerstone of modern organic synthesis. These reactions, often catalyzed by transition metals like copper and palladium, provide efficient routes to a wide array of functionalized molecules.

C-O Bond Formation (Hydroxylation to Phenols)

The conversion of this compound to the corresponding phenol, 2-butoxy-5-methylphenol, is a hydroxylation reaction. This transformation can be achieved through several mechanistic pathways, often involving an oxidant and a catalyst.

A common method is the copper-catalyzed Chan-Lam C-O coupling reaction. While typically used for coupling with alcohols, a variation of this reaction can lead to hydroxylation. The proposed mechanism generally involves the following steps:

Transmetalation: The arylboronic acid transfers its aryl group to a Cu(II) species to form an aryl-copper(II) intermediate.

Oxidation: The aryl-copper(II) intermediate can be oxidized to an aryl-copper(III) species in the presence of an oxidant.

Reductive Elimination: The aryl-copper(III) intermediate then undergoes reductive elimination with a hydroxide source (e.g., from water or a hydroxide salt) to form the C-O bond of the phenol and regenerate a Cu(I) species.

Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) to complete the catalytic cycle, often with oxygen from the air serving as the terminal oxidant. wikipedia.orgresearchgate.netalfa-chemistry.com

Palladium-catalyzed hydroxylations have also been developed. One approach involves the use of in situ generated hydrogen peroxide as the oxidant. nih.gov Another mechanism suggests the involvement of a palladium peroxo complex, which reacts with the arylboronic acid, leading to the formation of the phenol. acs.org Cobalt-porphyrin complexes have also been shown to catalyze the aerobic oxidative hydroxylation of arylboronic acids under blue-light irradiation, proceeding through a photoredox cycle involving a superoxide radical anion. mdpi.com

| Catalyst System | Oxidant | General Mechanistic Features |

| Copper(II) Acetate | O₂ (air) | Transmetalation, oxidation to Cu(III), reductive elimination. wikipedia.orgscispace.com |

| Palladium Catalyst | H₂O₂ (in situ) | Catalytic production of H₂O₂ combined with aerobic oxidation. nih.gov |

| Palladium(0) | O₂ | Formation of a palladium peroxo complex which reacts with the boronic acid. acs.org |

| Cobalt-Porphyrin | O₂ (air) / Blue Light | Photoredox catalysis involving a superoxide radical anion. mdpi.com |

C-N Bond Formation (Amination)

The formation of a C-N bond from this compound and an amine is typically achieved through the Chan-Lam amination reaction. This copper-catalyzed cross-coupling is a powerful tool for the synthesis of aryl amines under relatively mild conditions. nrochemistry.comorganic-chemistry.org

The catalytic cycle for the Chan-Lam amination is generally understood to proceed through the following key steps:

Formation of a Copper-Amine Complex: The copper(II) catalyst coordinates with the amine nucleophile.

Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand and forming an aryl-copper(II)-amine complex.

Oxidative Coupling/Reductive Elimination: This intermediate can then undergo a process, often postulated to involve a Cu(III) species, that culminates in reductive elimination to form the C-N bond and a Cu(I) species.

Reoxidation: The resulting Cu(I) is reoxidized to the active Cu(II) state by an oxidant, typically molecular oxygen from the air, allowing the catalytic cycle to continue. wikipedia.orgacs.orgorganic-chemistry.org

Spectroscopic studies have provided a more detailed understanding, identifying key intermediates and off-cycle inhibitory processes. For instance, the dissociation of dimeric copper(II) acetate "paddlewheel" structures is a crucial initial step. acs.org

C-S/C-Se Bond Formation (Thio/Seleno-cyanation)

The introduction of sulfur or selenium functional groups onto the aromatic ring of this compound can be accomplished through thio- or seleno-cyanation reactions. These transformations often employ transition metal catalysts, such as copper or palladium, to facilitate the formation of the C-S or C-Se bond.

Thiocyanation: Copper-catalyzed aerobic oxidative cross-coupling between arylboronic acids and a thiocyanate source like potassium thiocyanate (KSCN) or trimethylsilylisothiocyanate (TMSNCS) is an effective method. A plausible mechanism for the reaction with TMSNCS involves:

Formation of a reactive LCu(I)SCN species (where L is a ligand).

Oxidation by oxygen to a bis(μ-oxo)dicopper(III) complex.

Reaction of this complex with two molecules of the arylboronic acid.

Aryl group transfer to the copper atom, followed by decomposition to a monomeric copper(III) complex.

Reductive elimination from this complex to yield the aryl thiocyanate and a LCu(I) species, which re-enters the catalytic cycle. nih.gov

Palladium-catalyzed thiocyanation has also been reported, where a Pd(0) catalyst undergoes oxidative addition with a thiocyanate source, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. nih.govnih.gov

Selenocyanation: The synthesis of aryl selenocyanates from arylboronic acids is less common but can be achieved. One proposed metal-free mechanism involves the electrochemical oxidation of a selenocyanate source (e.g., KSeCN) to generate a highly electrophilic SeCN+ species. This cation then undergoes an electrophilic attack on the arylboronic acid, leading to the formation of the aryl selenocyanate after the elimination of B(OH)₂⁺. rsc.orgrsc.org

Mechanisms of Molecular Recognition and Reversible Covalent Bonding

Boronic acids are unique in their ability to form reversible covalent bonds with diols and polyols. This property is the foundation for their use in molecular recognition, sensing, and self-healing materials. The interaction is highly dependent on factors such as pH, the pKa of the boronic acid, and the structure of the diol.

Boronate Ester Formation with Diols and Polyols

This compound, like other boronic acids, exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form in aqueous solution. The formation of a cyclic boronate ester with a diol, such as a saccharide, involves the condensation of the boronic acid with two hydroxyl groups of the diol. nih.gov

The mechanism of this esterification can proceed through two main pathways:

Reaction of the neutral, trigonal boronic acid with the diol.

Reaction of the anionic, tetrahedral boronate with the diol.

While it was initially thought that the tetrahedral boronate was more reactive, current understanding suggests that the kinetically preferred pathway is often the addition of the diol to the neutral trigonal boronic acid. nih.gov

The stability of the resulting boronate ester is influenced by several factors:

Diol Structure: 1,2- and 1,3-diols that are pre-organized for binding (i.e., have a low dihedral angle between the hydroxyl groups) form more stable esters. Five- and six-membered rings are the most common.

pH and pKa: The binding is pH-dependent, with optimal binding often occurring at a pH between the pKa of the boronic acid and the pKa of the boronate ester.

Substituents on the Phenyl Ring: Electron-withdrawing groups on the aryl ring of the boronic acid lower its pKa, which can enhance binding affinity at lower pH values.

The thermodynamics of these interactions have been studied extensively, with stability constants determined for various boronic acid-diol pairs. These constants quantify the strength of the interaction and are crucial for designing systems with specific recognition properties. acs.orgnih.govresearchgate.netacs.org

Table of Key Equilibria in Boronate Ester Formation

| Equilibrium | Description | Key Factors |

| ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺ | Ionization of the free boronic acid. | pKa of the boronic acid. |

| ArB(OH)₂ + Diol ⇌ Trigonal Ester + 2H₂O | Formation of the neutral, trigonal boronate ester. | Diol concentration and structure. |

| Trigonal Ester + H₂O ⇌ Tetrahedral Ester⁻ + H⁺ | Ionization of the boronate ester. | pKa of the boronate ester. |

| ArB(OH)₃⁻ + Diol ⇌ Tetrahedral Ester⁻ + 2H₂O | Formation of the anionic, tetrahedral boronate ester from the boronate ion. | pH, pKa of boronic acid. |

Lewis Acidity and Interactions with Nucleophiles

The boron atom in this compound possesses a vacant p-orbital, which confers its character as a Lewis acid. This electron deficiency allows it to accept a pair of electrons from a Lewis base, also known as a nucleophile, to form a tetrahedral boronate complex. This fundamental property underpins many of the reactions and applications of arylboronic acids. The Lewis acidity of this compound is modulated by the electronic and steric effects of its substituents on the phenyl ring.

The butoxy group at the ortho position and the methyl group at the para position to the boronic acid moiety influence the electron density at the boron center. The butoxy group, being an alkoxy group, can exert both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The methyl group is a weak electron-donating group (+I). These electronic effects can influence the propensity of the boron atom to accept a lone pair of electrons from a nucleophile.

Boronic acids are known to form reversible covalent complexes with a variety of nucleophiles containing diol, amine, or carboxylic acid functionalities. wikipedia.org The interaction with diols, for instance, leads to the formation of cyclic boronate esters. The mechanism of this reaction in aqueous solution involves both the neutral boronic acid and the anionic boronate ion reacting with the diol. nih.govresearchgate.net The formation of these complexes is often pH-dependent.

The table below presents a compilation of pKa values for various substituted phenylboronic acids, which helps to contextualize the anticipated Lewis acidity of this compound towards nucleophiles like the hydroxide ion.

| Compound Name | Substituent(s) | pKa |

| Phenylboronic acid | - | 8.8 |

| 4-Methylphenylboronic acid | 4-CH₃ | 9.0 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.2 |

| 2-Methoxyphenylboronic acid | 2-OCH₃ | 8.7 |

| 4-Nitrophenylboronic acid | 4-NO₂ | 7.1 |

This table is generated based on generally accepted pKa values from the chemical literature for comparative purposes.

The interaction of this compound with nucleophiles is a critical aspect of its reactivity. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid must interact with a base (a nucleophile) to form a boronate species, which then undergoes transmetalation with the palladium catalyst. The rate and efficiency of this step are influenced by the Lewis acidity of the boronic acid.

Furthermore, the ortho-butoxy group can potentially engage in intramolecular interactions, such as hydrogen bonding with one of the hydroxyl groups of the boronic acid, which could influence its conformation and reactivity towards incoming nucleophiles. The steric bulk of the butoxy group may also play a role in the kinetics of complex formation with larger nucleophiles.

While detailed quantitative studies on the binding constants of this compound with a wide range of nucleophiles are not extensively available, the established principles of boronic acid chemistry allow for a qualitative understanding of its behavior. Further research would be beneficial to quantify the Lewis acidity and the stability of its complexes with various nucleophiles, providing a more complete picture of its reaction mechanisms.

Applications of 2 Butoxy 5 Methylphenylboronic Acid in Advanced Materials and Supramolecular Chemistry

Supramolecular Assemblies and Crystal Engineering

The design of ordered molecular structures through non-covalent interactions is a cornerstone of supramolecular chemistry and crystal engineering. Boronic acids, including 2-Butoxy-5-methylphenylboronic acid, are particularly useful in this regard due to their ability to form predictable and stable intermolecular connections.

The formation of supramolecular structures using boronic acids is guided by several key design principles. The boronic acid group, -B(OH)₂, is a versatile functional group capable of participating in various non-covalent interactions. A primary interaction is the formation of hydrogen bonds, where the hydroxyl groups can act as both donors and acceptors. Furthermore, the boron atom can engage in coordinative bonds, expanding its coordination sphere. The substitution pattern on the phenyl ring, such as the butoxy and methyl groups in this compound, influences the steric and electronic properties of the molecule, thereby directing the geometry of the resulting assembly. The formation of co-crystals with other molecules, often involving hydrogen bonding, is a common strategy in crystal engineering. For instance, co-crystals of 5-fluorouracil (B62378) with carboxylic acids have been synthesized and studied for their supramolecular architectures. nih.gov

Hydrogen bonding is a dominant force in the self-assembly of boronic acid derivatives. The two hydroxyl groups of the boronic acid moiety can form robust homomeric (between boronic acid molecules) or heteromeric (with other functional groups) hydrogen-bonded synthons. For example, boronic acids can form dimeric structures through a pair of O-H···O hydrogen bonds. In the presence of suitable Lewis bases, such as pyridine-containing ligands, the boron atom can accept a pair of electrons, forming a dative B-N bond and leading to the formation of macrocycles or polymers.

The self-assembly of boronic acid derivatives can lead to a variety of complex and functional architectures. A common motif is the dehydration of boronic acids to form cyclic trimers known as boroxines. This process is often reversible and can be controlled by reaction conditions. The ability of boronic acids to form dynamic covalent bonds with diols is another powerful tool for self-assembly. This reversible esterification has been used to create macrocycles, polymers, and other intricate nanostructures. While specific studies on the self-assembly of this compound are not prevalent, the principles established with other arylboronic acids suggest its potential in forming similar ordered structures.

Responsive Materials and Smart Hydrogels

"Smart" materials that respond to external stimuli are at the forefront of materials science. Boronic acid-containing polymers are particularly interesting for creating materials that respond to changes in pH or the concentration of specific analytes like glucose.

Phenylboronic acid (PBA) is a widely used component in glucose-responsive hydrogels for potential applications in smart insulin (B600854) delivery. rsc.org The key mechanism is the reversible binding of the boronic acid with diols, such as those present in glucose, to form boronate esters. This interaction can alter the crosslinking density of a hydrogel, leading to changes in its swelling, mechanical properties, or drug release profile. rsc.orgnih.gov

A significant challenge is the relatively high intrinsic pKa of many phenylboronic acids, which can limit their binding efficiency with glucose under physiological conditions (pH 7.4). rsc.org However, the electronic environment of the phenyl ring can be modified to tune the pKa of the boronic acid. The butoxy group in this compound, being an electron-donating group, would be expected to influence its pKa and thus its glucose-binding properties.

Injectable hydrogels that are also glucose-responsive have been developed using boronic acid-glucose complexation. nih.govnih.gov These materials can be designed to be shear-thinning and self-healing, which is advantageous for biomedical applications. nih.govnih.gov The ratio of boronic acid to glucose-modified components is a critical parameter in the formation and properties of these hydrogels. nih.govelsevierpure.com In such systems, the release of an encapsulated drug can be triggered by changes in the ambient glucose concentration. nih.govnih.gov

Table 1: Examples of Phenylboronic Acid-Based Responsive Hydrogels

| Phenylboronic Acid Derivative | Polymer Backbone | Stimulus | Application | Reference |

| 3-Aminophenylboronic acid | Poly-L-lysine isophthalamide | pH, Glucose | Smart insulin delivery | rsc.org |

| Phenylboronic acid | Not specified | Glucose | Injectable drug delivery | nih.govnih.gov |

This table presents examples of responsive hydrogels using different phenylboronic acid derivatives to illustrate the general principles.

Surface Modification and Functional Coatings

The ability of boronic acids to react with a variety of functional groups makes them suitable for surface modification and the development of functional coatings. Boronic acids can be grafted onto surfaces to impart specific functionalities, such as enhanced hydrophilicity or the ability to bind target molecules. This has potential applications in improving the biocompatibility of materials or creating surfaces with specific recognition capabilities. While direct examples of using this compound for surface modification are not widely reported, the general reactivity of boronic acids suggests its utility in this area.

Development of Sensors and Diagnostic Tools

Boronic acids are extensively used in the development of sensors, particularly for the detection of saccharides. nih.govrsc.org The principle behind these sensors is the reversible formation of a boronate ester with a diol-containing analyte, which triggers a detectable signal, often a change in fluorescence. nih.gov

A common strategy involves creating a sensor molecule that contains both a boronic acid recognition site and a fluorophore. nih.gov The interaction between the boronic acid and the fluorophore can be designed such that the fluorescence is quenched in the absence of the analyte. Upon binding of a saccharide, a conformational change or a change in the electronic properties of the boronic acid can disrupt this quenching, leading to an increase in fluorescence intensity. The pKa of the boronic acid is a critical factor, as the binding to diols is generally more favorable with the anionic, sp³-hybridized boronate form. nih.gov

The design of the sensor molecule, including the nature of the substituents on the phenylboronic acid, can be tailored to achieve selectivity for specific saccharides. rsc.org While research specifically detailing this compound in sensors is limited, its structural features suggest it could be incorporated into such sensor designs, with the butoxy and methyl groups potentially influencing its solubility and binding characteristics.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” for the specific applications outlined. The searches conducted did not yield any specific research findings, data, or detailed applications for this particular compound in the areas of saccharide recognition, detection of biologically relevant molecules (such as catecholamines, phosphorylated molecules, or NADH), or ion recognition (fluoride, cyanide, hydrogen peroxide).

While the broader class of arylboronic acids is extensively studied and utilized in these fields, there is no specific information available in the accessed resources detailing the use of this compound itself as a primary component in such advanced materials or supramolecular systems.

To maintain scientific accuracy and strictly adhere to the user's request of focusing only on "this compound," the article cannot be written. Generating content would require extrapolating from the functions of other, different boronic acid compounds, which would be speculative and would not meet the required standards of accuracy and specificity.

Role of 2 Butoxy 5 Methylphenylboronic Acid in Catalysis and Method Development

Catalytic Applications Beyond Cross-Coupling

The utility of arylboronic acids as organocatalysts is expanding, offering mild, selective, and atom-economical alternatives to metal-based catalysts. The specific substitution pattern of 2-Butoxy-5-methylphenylboronic acid, featuring an electron-donating butoxy group at the ortho position and a methyl group at the para position to the boronic acid moiety, influences its catalytic activity.

Lewis Acid Catalysis

Boronic acids function as versatile Lewis acid catalysts. mdpi.comnih.gov Their efficacy stems from the presence of a vacant p-orbital on the boron atom, which can accept electron density from donor molecules, thereby activating them towards nucleophilic attack. mdpi.com While direct studies detailing the Lewis acid catalytic activity of this compound are not extensively documented, the principles of boronic acid catalysis allow for well-founded postulations.

The Lewis acidity of an arylboronic acid is tunable based on the electronic nature of its substituents. nih.gov In this compound, the ortho-butoxy group, an electron-donating group, can modulate the Lewis acidity of the boron center. This electronic property is crucial for reactions like Friedel-Crafts alkylations, where the boronic acid can activate alcohols to facilitate C-C bond formation. acs.org Boronic acids have been shown to catalyze the dehydration of biomass-derived carbohydrates to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), a process that relies on Lewis acidic activation. mdpi.com

Activation of Carboxylic Acids and Amides

A significant application of arylboronic acids is the catalytic activation of carboxylic acids for direct amidation, a process that avoids the use of stoichiometric coupling reagents. acs.orgnih.gov Research has shown that ortho-substituted arylboronic acids are particularly effective. Specifically, the presence of an ortho-iodo substituent has been found to dramatically accelerate the reaction. rsc.org

In a key study, it was discovered that electron-donating groups on the aromatic ring of these ortho-iodoarylboronic acids further enhance catalytic activity. acs.orgnih.gov The optimal catalyst identified was 5-methoxy-2-iodophenylboronic acid (MIBA), which is structurally related to this compound through the presence of an ortho-halogen and a para-alkoxy/alkyl substituent. acs.orgorganic-chemistry.org The increased activity is attributed to the electron-donating substituent enriching the ortho-iodo group, which is proposed to act as a hydrogen-bond acceptor in the transition state. acs.org Given these findings, this compound, with its electron-donating butoxy group, is a strong candidate for similar catalytic activity, particularly if modified with an ortho-halogen. The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate, with the removal of water being essential for driving the reaction forward. rsc.orgorganic-chemistry.org

Below is a table showing the effectiveness of the related catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), in the direct amidation of various carboxylic acids and amines, illustrating the potential of this class of catalysts.

| Carboxylic Acid Substrate | Amine Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenylbutyric acid | Benzylamine | 5 | 18 | 96 | organic-chemistry.org |

| Cyclohexanecarboxylic acid | Benzylamine | 5 | 18 | 95 | organic-chemistry.org |

| Benzoic acid | Benzylamine | 10 | 24 | 85 | acs.org |

| 4-Phenylbutyric acid | Morpholine | 5 | 18 | 98 | organic-chemistry.org |

| 2-Thiophenecarboxylic acid | Benzylamine | 10 | 24 | 65 | acs.org |

Aldol (B89426) Reactions via Boron Enolates

Boron-mediated aldol reactions are powerful tools for stereoselective C-C bond formation. nih.govresearchgate.net The reaction typically proceeds through a boron enolate intermediate, which reacts with an aldehyde via a highly organized, six-membered ring transition state (Zimmerman-Traxler model). This tight transition state allows for excellent control over the stereochemical outcome.

While the direct use of this compound to generate enolates for aldol reactions is not a common strategy, new methods are emerging. For instance, a novel approach involves the gold-catalyzed addition of boronic acids to alkynes to generate boron enolates in situ. nih.govresearchgate.net These enolates can then undergo an aldol reaction with an aldehyde present in the mixture. nih.gov This methodology, particularly with ortho-alkynylbenzeneboronic acids, opens a pathway for arylboronic acids to participate in aldol-type transformations. nih.govresearchgate.net Another strategy involves the reaction of lithiated geminal bis(boron) compounds with esters to produce boron enolates, which can be trapped by electrophiles. brighton.ac.uk These modern approaches suggest that the catalytic scope of arylboronic acids like this compound could be expanded to include the formation of boron enolates for aldol reactions.

Heterogeneous Catalysis with Boronic Acid Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their practicality, allowing for easy separation from the reaction mixture and potential for recycling. Boronic acid derivatives are well-suited for this approach.

Biomass-Supported Catalysts

Biopolymers such as cellulose (B213188) and sugarcane bagasse are attractive as sustainable, biodegradable, and non-toxic solid supports for catalysts. mdpi.com Arylboronic acids can be incorporated into catalytic systems supported on these biomass-derived materials. For example, raw and chemically modified cellulose and sugarcane bagasse have been used as supports for copper-catalyzed ipso-hydroxylation of various arylboronic acids to produce phenols under environmentally friendly conditions. mdpi.com In such systems, the biomass support is not merely passive but plays an active role in the catalytic cycle. mdpi.com While this specific study did not use this compound, it demonstrates a green and efficient method for utilizing arylboronic acids in heterogeneous catalysis, a strategy that could be readily adapted. Another approach involves copolymerizing a boronic acid monomer (like 4-styreneboronic acid) to create a solid-supported catalyst for direct amidation reactions. worktribe.comrsc.org

Environmental Remediation Processes

The unique ability of boronic acids to form reversible covalent bonds with diols makes them highly effective for molecular recognition and sensing. This property is being harnessed for environmental applications. Boronic acid-functionalized materials are being developed for the capture and detection of environmental pollutants. nih.gov

For instance, a covalent organic framework (COF) functionalized with boronic acid groups has been shown to be a high-performance material for the extraction of trace levels of phthalates, a common class of endocrine-disrupting pollutants, from water and milk samples. nih.gov The synergistic effect of the porous COF structure and the boronic acid interaction sites leads to enhanced enrichment performance for the pollutants. nih.gov While this application uses the boronic acid moiety as a binding agent rather than a catalyst in the traditional sense, it represents a critical role in remediation processes. Such functionalized materials offer a sustainable approach for developing high-performance systems for enriching and removing environmental contaminants. nih.gov

Advanced Research Directions and Future Perspectives

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like 2-Butoxy-5-methylphenylboronic acid at an atomic level. Theoretical calculations are instrumental in guiding experimental design and interpreting results.

The reactivity of this compound in cross-coupling reactions is governed by the interplay of electronic and steric effects from its substituents. The butoxy group at the ortho-position and the methyl group at the meta-position (relative to the boronic acid) create a unique electronic and steric environment.

Computational studies on substituted phenylboronic acids, often using methods like second-order Møller-Plesset perturbation theory (MP2), help in understanding these influences. nih.gov The 2-butoxy group is electron-donating and sterically bulky. Its position adjacent to the boronic acid moiety can influence the orientation of the B(OH)₂ group and hinder the approach of a metal catalyst during the transmetalation step of a cross-coupling cycle. nih.gov The 5-methyl group also contributes a mild electron-donating effect to the aromatic ring. nih.gov These combined effects modulate the electron density of the phenyl ring and the Lewis acidity of the boron atom, which are critical factors for reactivity.

Table 1: Estimated Substituent Effects in this compound

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Butoxy (-OC₄H₉) | 2 (ortho) | Electron-donating (by resonance) | High |

| Methyl (-CH₃) | 5 (meta) | Weakly electron-donating (by induction) | Low |

This table is generated based on established principles of physical organic chemistry and computational studies on analogous substituted phenylboronic acids. nih.gov

By modeling the transition states of reaction pathways, computational chemistry can predict the reactivity of this compound with various coupling partners. rsc.org For instance, density functional theory (DFT) calculations can be employed to compare the energy barriers for the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. nih.gov This allows researchers to forecast which reaction conditions (catalyst, ligand, base) are most likely to be successful, thereby reducing the need for extensive empirical screening. These predictive models are particularly valuable for designing selective syntheses where multiple reactive sites are present on a substrate.

Exploration of Novel Reactivity Patterns

While this compound is a classic reagent for Suzuki-Miyaura C-C bond formation, research is expanding to explore new types of transformations. libretexts.org This includes coupling with a broader range of electrophiles beyond aryl halides, such as carbamates, sulfamates, and ethers, which have been demonstrated with nickel catalysts. libretexts.org

Furthermore, the field is moving beyond traditional carbon-carbon bonds. A significant area of development is the use of gold catalysts to facilitate novel cross-coupling reactions. rsc.orgnih.gov For example, ligand-enabled Au(I)/Au(III) redox catalysis has been developed for C-S cross-coupling reactions between aryl iodides and disulfides. acs.org This opens the possibility for using boronic acids like this compound in the synthesis of aryl sulfides, demonstrating a new reactivity pattern beyond the well-established Suzuki-Miyaura reaction.

Development of Sustainable Synthetic Strategies

A major focus of modern chemical research is the development of "green" or sustainable synthetic methods that minimize environmental impact. This involves reducing waste, avoiding hazardous materials, and improving energy efficiency.

Palladium has been the dominant catalyst for Suzuki-Miyaura couplings. libretexts.org However, its high cost and low abundance have driven research into alternatives. Nickel, being more earth-abundant and less expensive, has emerged as a promising catalyst for these reactions. libretexts.org Commercially available and air-stable nickel pre-catalysts have been shown to be effective in coupling aryl halides with aryl boronic acids. nih.gov

More advanced strategies aim to eliminate the need for precious metals altogether. Visible-light-mediated photoredox catalysis, using organic dyes, represents a sustainable approach for forming C-N bonds under mild conditions without any metal. chemrxiv.org Additionally, gold-catalyzed cross-coupling reactions are being explored as a viable alternative to traditional late transition metals. rsc.orgnih.gov Recent innovations also include using inexpensive and benign reductants like sodium formate (B1220265) in palladium-catalyzed couplings, which avoids the safety hazards associated with metal reductants like zinc or manganese. acs.org

The choice of solvent is critical to the environmental footprint of a chemical process. Research has focused on replacing conventional volatile organic compounds with "green" solvents. For Suzuki-Miyaura couplings, solvents derived from biomass or those with better safety profiles are being actively investigated. acs.org

Studies have demonstrated the efficacy of solvents like 2-Me-THF (2-methyltetrahydrofuran) and t-amyl alcohol in nickel-catalyzed couplings. nih.gov The use of water as a reaction medium is another significant advantage of boronic acid chemistry, as many boronic acids and the required inorganic bases are water-soluble, which simplifies product isolation and reduces organic waste. fishersci.co.uk

Table 2: Examples of Green Solvents for Cross-Coupling Reactions

| Solvent | Classification/Source | Benefits |

|---|---|---|

| 2-Me-THF | Bio-based potential | Low toxicity, easy separation from water. rsc.org |

| t-Amyl Alcohol | - | Higher boiling point, can be used on a preparative scale. nih.gov |

| Water | Universal | Non-toxic, non-flammable, inexpensive. fishersci.co.uk |

| Diethyl Carbonate (DEC) | - | Favorable health and safety profile. acs.org |

| Cyclopentyl methyl ether (CPME) | - | High boiling point, stability, easy recycling. acs.org |

The adoption of these green solvents and reaction conditions for syntheses involving this compound is a key step toward more sustainable chemical manufacturing. acs.orgfishersci.co.uk

Q & A

Basic: What synthetic routes are recommended for 2-Butoxy-5-methylphenylboronic acid, and how can purity be optimized?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. For Suzuki reactions, aryl halides (e.g., bromo or iodo derivatives) are coupled with bis(pinacolato)diboron or via transmetalation. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF .

- Temperature : Reactions often proceed at 80–100°C under inert conditions.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography improves purity to >97% .

Table 1 : Representative Reaction Conditions from Analogous Boronic Acids

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf) | THF | 80 | 75 | >97 | |

| Pd(OAc)₂/XPhos | DMF | 100 | 82 | 95 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and boronic acid protons (δ 8–10 ppm, if not deuterated). Compare with analogs like 2-Formyl-4-methoxyphenylboronic acid .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence .

- IR : B-O stretches at ~1350 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

- HPLC : Monitor purity using C18 columns with UV detection (λ = 254 nm) .

Advanced: How can steric hindrance from the butoxy group be mitigated in cross-coupling reactions?

Answer:

The bulky butoxy group reduces reaction rates. Strategies include:

- Ligand Design : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Microwave Assistance : Enhance kinetics via microwave irradiation (e.g., 120°C for 30 min) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered substrates .

Comparison with Benzyloxy Analogs :

Benzyloxy-substituted phenylboronic acids (e.g., 4-Benzyloxy-2-fluorophenylboronic acid) show similar steric challenges, resolved by increasing catalyst loading (5 mol% Pd) .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for Suzuki reactions involving this compound?

Answer:

Contradictions often arise from:

- Base Sensitivity : Carbonate vs. phosphate bases alter reaction pathways. For electron-deficient aryl halides, K₃PO₄ improves yields .

- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Rigorous degassing and anhydrous conditions are critical .

- Substrate Ratios : A 1:1.2 boronic acid:aryl halide ratio minimizes side reactions .

Case Study :

For 2-Fluoro-6-methoxyphenylboronic acid, yields varied from 65–82% depending on Pd source. PdCl₂(dppf) outperformed Pd(OAc)₂ due to better stability .

Advanced: How does the methyl group at the 5-position influence electronic properties and reactivity?

Answer:

The methyl group acts as an electron-donating substituent, altering the boronic acid’s Hammett σₚ value (~ -0.17). Effects include:

- Enhanced Nucleophilicity : Accelerates transmetalation in Suzuki reactions compared to electron-withdrawing groups (e.g., -CF₃) .

- Steric Effects : Minimal compared to butoxy, but may influence regioselectivity in electrophilic substitutions.

- Comparative Data : Analogous 2-Formyl-5-methylphenylboronic acid shows reduced stability due to formyl group oxidation, highlighting methyl’s stabilizing role .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep under argon at 0–6°C in amber vials to prevent boroxine formation .

- Degradation Monitoring : Use HPLC to detect boroxine peaks (retention time shifts) or ¹¹B NMR for boronate ester formation .

- Handling : Avoid prolonged exposure to moisture; use gloveboxes for sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。